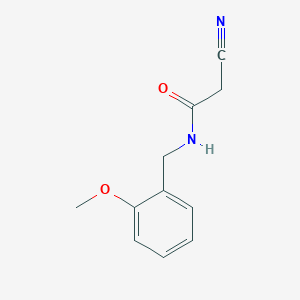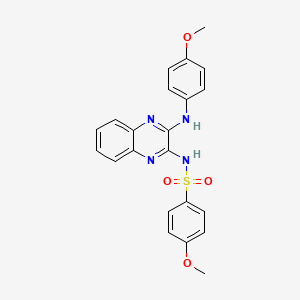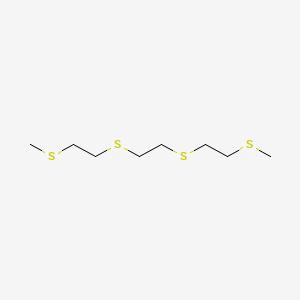
2,5,8,11-Tetrathiadodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetrathiadodecane is a useful research compound. Its molecular formula is C8H18S4 and its molecular weight is 242.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Ion Extraction and Analysis
- Metal Ion Extraction : 2,5,8,11-Tetrathiadodecane (TTD) has been utilized in the liquid-liquid extraction of metals like palladium and gold. It acts as a sulphide podand, aiding in the extraction of these metals from various acid media. TTD shows a higher extraction rate for palladium compared to other sulfides and enhances gold extraction when combined with a reducing agent (Lachowicz & Czapiuk, 1990).
- Metal Ion Complex Formation : The ability of TTD to form stable complexes with certain metal ions like copper in aqueous solutions has been observed. This property is critical for stabilizing these ions and is influenced by the number of nitrogen atoms in the ligands (Golub et al., 1996).
Membrane and Polymer Studies
- Membrane Selectivity : In comparative studies, membranes based on TTD showed certain selectivities when compared with cyclic thioethers. The understanding of these selectivities is crucial for applications in membrane technology (Brzózka, 1989).
- Molecular Structure and Polymer Design : The crystal structure of TTD and its analogs has been studied to understand the conformation of acyclic polythioethers. These findings have implications for the design of heavy metal chelators, as they provide insights into the molecular arrangement conducive to metal ion chelation (Desper et al., 1990).
Chemical and Physical Properties
- Study of Binary Mixtures : Research has been conducted on the excess volumes and enthalpies for binary mixtures formed by TTD with n-alkanes, providing valuable information on the physical and chemical properties of these mixtures (Treszczanowicz et al., 1990; Treszczanowicz et al., 1991).
Radiopharmaceutical and Biological Applications
- Radiopharmaceutical Research : TTD has been used in synthesizing rhodium(III) complexes for potential applications in radiopharmaceuticals. These complexes have been evaluated for stability and biological characteristics, such as renal clearance (Goswami et al., 1999).
Analytical Chemistry
- Analytical Applications : TTD has been applied in the determination of silver in ores and tailings using solvent extraction-atomic absorption spectrometry. This method demonstrates the ligand's utility in precise analytical measurements (Lachowicz, 1987).
Propriétés
IUPAC Name |
1-methylsulfanyl-2-[2-(2-methylsulfanylethylsulfanyl)ethylsulfanyl]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXEMXWCGYWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCSCCSCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

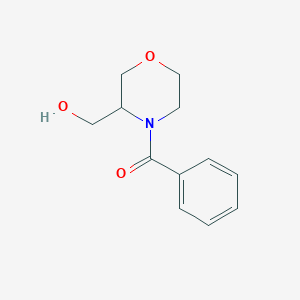
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)
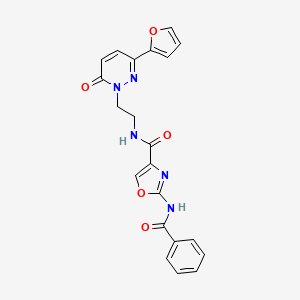
![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
